molecular formula C15H14N2O3 B10915592 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B10915592
M. Wt: 270.28 g/mol
InChI Key: RFYAJWXNRXQWEW-UHFFFAOYSA-N
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Description

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring fused to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3-hydroxy-4H-chromen-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a secondary alcohol

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a pyrazole ring and a chromenone structure. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(1-ethyl-5-methylpyrazol-4-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C15H14N2O3/c1-3-17-9(2)11(8-16-17)15-14(19)13(18)10-6-4-5-7-12(10)20-15/h4-8,19H,3H2,1-2H3

InChI Key

RFYAJWXNRXQWEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O)C

Origin of Product

United States

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